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The landscape of targeted cancer therapy has been significantly advanced by the development

of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These agents have demonstrated

notable efficacy in tumors harboring FGFR alterations. However, their unique toxicity profiles,

driven by on-target and off-target effects, necessitate a thorough understanding for optimal

clinical development and patient management. This guide provides a comparative overview of

the safety profile of the investigational pan-FGFR inhibitor BAY1163877 (rogaratinib) alongside

other prominent FGFR inhibitors: pemigatinib, infigratinib, erdafitinib, and futibatinib.

Executive Summary
FGFR inhibitors as a class are associated with a distinct set of adverse events, primarily due to

the physiological roles of FGFR signaling in various tissues. Common class-effects include

hyperphosphatemia, mucocutaneous toxicities (stomatitis, dry mouth, skin and nail changes),

gastrointestinal disturbances (diarrhea), and ocular toxicities. While the overall safety profiles of

these inhibitors show considerable overlap, the incidence and severity of specific adverse

events can vary, likely due to differences in their kinase selectivity and pharmacokinetic

properties. This guide presents a quantitative comparison of treatment-emergent adverse

events (TEAEs) from key clinical trials, details the experimental methodologies for safety

assessment, and illustrates the underlying signaling pathways to provide a comprehensive

resource for the scientific community.
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Quantitative Safety Profile Comparison
The following tables summarize the incidence of common treatment-emergent adverse events

(TEAEs) observed in clinical trials of BAY1163877 (rogaratinib) and other selected FGFR

inhibitors. Data is presented for all grades and for grade ≥3 events to provide a clear

comparison of the toxicity profiles.

Table 1: Comparison of Common All-Grade Treatment-Emergent Adverse Events (TEAEs) of

BAY1163877 (Rogaratinib) and Other FGFR Inhibitors (%)
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Adverse
Event

BAY116387
7
(Rogaratini
b)

Pemigatinib Infigratinib Erdafitinib Futibatinib

Hyperphosph

atemia
51 - 53[1][2] 60[3] 74 - 77[4][5] 69 - 78.5[6][7] 82 - 91[8][9]

Diarrhea 33 - 62[1][10] 47[3] 15[11] 42 - 54.8[6][7] 21[8]

Stomatitis/Mu

cositis
20[1] 35[12] 51 - 55[4][5] 35 - 47[7][13] 19[9]

Fatigue/Asthe

nia
41[10] 42[3] 29 - 40[4][5] 33[13] 33

Dry Mouth - 34[12] - 38.5 - 42[6][7] 33

Nail Toxicity 20[1] 43[12] -
19 - 66.7[6]

[13]
47[8]

Alopecia - 49[3] 32 - 38[4][5] - 33

Ocular

Events (e.g.,

Dry Eye,

Retinal

Disorders)

30.2 (retinal

disorders)[14]

35 (dry eye)

[12]

16.7 (retinal

disorders)

17 (central

serous

retinopathy)

[6]

8 (retinal

disorders)[8]

Nausea 32.6[5] 40[3] - 22[13] 20

Decreased

Appetite
- 33[12] - - 20

Palmar-

Plantar

Erythrodysest

hesia (Hand-

Foot

Syndrome)

- - - 30.4[6] 21[8]
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Data for rogaratinib is primarily from studies in combination with atezolizumab. Some adverse

events may not be reported across all studies.

Table 2: Comparison of Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) of

BAY1163877 (Rogaratinib) and Other FGFR Inhibitors (%)

Adverse
Event

BAY116387
7
(Rogaratini
b)

Pemigatinib Infigratinib Erdafitinib Futibatinib

Hyperphosph

atemia
- - - 5.2[6] 19 - 31[8][9]

Stomatitis/Mu

cositis
- - 14.8[1] 8 - 8.1[6][7] 3[9]

Diarrhea - - - 3[7] -

Fatigue/Asthe

nia
- - - 3[7] -

Hyponatremi

a
- - 13[1] 11[15] -

Hepatic AEs

(e.g.,

increased

ALT/AST)

- - - - 11 - 12[8][9]

Palmar-

Plantar

Erythrodysest

hesia (Hand-

Foot

Syndrome)

- - - 9.6[6] 5[8]

Retinal

Disorders

7.0 (grade

≥2)[14]

0.6 (RPED)

[16]
1 (grade 3) - 0[8]
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Data for grade ≥3 events is not always consistently reported across all trials for all adverse

events.

Experimental Protocols for Safety Assessment
The safety and tolerability of FGFR inhibitors in clinical trials are rigorously evaluated through

standardized procedures. The methodologies outlined below are based on protocols from key

clinical studies for the discussed inhibitors.

1. Patient Population and Study Design:

Eligibility Criteria: Typically, patients enrolled in these trials have advanced or metastatic

solid tumors with specific FGFR gene alterations (fusions, rearrangements, or mutations)

and have often received prior systemic therapies.[17] Key exclusion criteria often include

pre-existing clinically significant corneal or retinal disorders.[17]

Study Phases: Initial safety data is gathered in Phase 1 dose-escalation studies to determine

the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[11] Phase 2

and 3 studies further evaluate safety and efficacy in larger patient cohorts.[13]

2. Adverse Event Monitoring and Grading:

Data Collection: Adverse events (AEs) are systematically collected at each study visit from

the time of informed consent until a specified period after the last dose of the study drug

(e.g., 30 days).[8]

Grading System: The severity of AEs is graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 4.03 or

5.0.[8] This standardized system allows for consistent reporting and comparison of toxicities

across different trials and agents.

Serious Adverse Events (SAEs): SAEs are defined as any AE that results in death, is life-

threatening, requires hospitalization, or results in significant disability/incapacity, and are

subject to expedited reporting to regulatory authorities.

3. Specific Safety Assessments:
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Ophthalmologic Examinations: Due to the risk of ocular toxicities, comprehensive

ophthalmologic examinations, including retinal imaging, are conducted at baseline and at

regular intervals throughout the trial.[17]

Laboratory Monitoring: Frequent monitoring of blood chemistry is crucial, with a particular

focus on serum phosphate levels to manage hyperphosphatemia. Liver function tests and

other standard laboratory parameters are also regularly assessed.

Dose Modifications: Protocols include specific guidelines for dose interruptions, reductions,

or discontinuations based on the severity and type of adverse event. For instance,

management of hyperphosphatemia often involves dietary modifications, phosphate-lowering

medications, and dose adjustments of the FGFR inhibitor.[8]

Signaling Pathways and Mechanisms of Toxicity
The adverse events associated with FGFR inhibitors are largely on-target effects resulting from

the inhibition of FGFR signaling in healthy tissues.

FGFR Signaling Pathway
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Caption: Simplified FGFR signaling pathways leading to cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8550543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550543/
https://cdn.clinicaltrials.gov/large-docs/56/NCT03473756/Prot_000.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362545/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://clinicaltrials.gov/study/NCT02150967
https://pmc.ncbi.nlm.nih.gov/articles/PMC11016890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11016890/
https://www.researchgate.net/publication/353540689_FGFR_Inhibitor_Toxicity_and_Efficacy_in_Cholangiocarcinoma_Multicenter_Single-Institution_Cohort_Experience
https://ascopubs.org/doi/10.1200/PO-24-00896
https://www.clinicaltrials.gov/study/NCT03473756
https://mdanderson.elsevierpure.com/en/publications/clinical-development-and-management-of-adverse-events-associated-/
https://clinicaltrials.gov/study/NCT02365597
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Futibatinib_CFL_120_and_Other_Selective_FGFR_Inhibitors_in_Oncology_Research.pdf
https://pubmed.ncbi.nlm.nih.gov/35030333/
https://pubmed.ncbi.nlm.nih.gov/35030333/
https://clinicaltrials.eu/trial/study-of-futibatinib-for-patients-with-advanced-cholangiocarcinoma-with-fgfr2-fusions-or-rearrangements/
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCT02924376
https://www.benchchem.com/product/b1191585#comparing-the-safety-profiles-of-bay1163877-and-other-fgfr-inhibitors
https://www.benchchem.com/product/b1191585#comparing-the-safety-profiles-of-bay1163877-and-other-fgfr-inhibitors
https://www.benchchem.com/product/b1191585#comparing-the-safety-profiles-of-bay1163877-and-other-fgfr-inhibitors
https://www.benchchem.com/product/b1191585#comparing-the-safety-profiles-of-bay1163877-and-other-fgfr-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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